molecular formula C20H16N4O5S2 B2876505 (Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 431997-50-1

(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2876505
CAS No.: 431997-50-1
M. Wt: 456.49
InChI Key: MFJJRJNEMHEZFX-UVTDQMKNSA-N
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Description

(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C20H16N4O5S2 and its molecular weight is 456.49. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antiangiogenic Effects

This compound has been studied for its potential in cancer treatment. In a study by Chandrappa et al. (2010), novel thioxothiazolidin-4-one derivatives, related to the compound , demonstrated significant anticancer and antiangiogenic effects in a mouse tumor model. These compounds reduced tumor volume, cell number, and extended the life span of mice with Ehrlich Ascites Tumor (EAT), indicating their potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Synthesis of Heterocyclic Compounds

The compound is a key building block in the synthesis of various heterocyclic compounds. Aniskova et al. (2017) demonstrated that arylmethylidene derivatives of furan-2(3H)-ones, similar to the compound , are important for synthesizing heterocycles containing pyrimidine and pyridazine structural fragments. These compounds have potential applications in developing new biologically active compounds containing pyridine and pyridazine fragments (Aniskova et al., 2017).

Antimicrobial Applications

Some derivatives of this compound have shown antimicrobial properties. Patel and Shaikh (2010) synthesized derivatives that exhibited in vitro antimicrobial activity against various bacteria and fungi, comparable to standard drugs. This indicates the potential application of these derivatives in developing new antimicrobial agents (Patel & Shaikh, 2010).

Potential in Synthesizing Novel Chromophores

Jachak et al. (2021) explored the synthesis of novel chromophores using derivatives of this compound. The study focused on the photophysical properties, viscosity, and density functional theory (DFT) of the synthesized dyes, indicating their potential in developing new materials for optoelectronic applications (Jachak et al., 2021).

Properties

IUPAC Name

3-[(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c25-16(26)6-8-24-19(28)14(31-20(24)30)10-13-17(21-11-12-4-3-9-29-12)22-15-5-1-2-7-23(15)18(13)27/h1-5,7,9-10,21H,6,8,11H2,(H,25,26)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJJRJNEMHEZFX-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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